

# Synthesis of Iodomethane from Methanol and Red Phosphorus: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Iodomethane

Cat. No.: B122720

[Get Quote](#)

This technical guide provides an in-depth overview of the synthesis of **iodomethane** (methyl iodide) from methanol and red phosphorus, a common laboratory-scale method. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

## Reaction Overview

The synthesis of **iodomethane** from methanol involves the reaction of methanol with iodine in the presence of red phosphorus. In this reaction, phosphorus first reacts with iodine to form phosphorus triiodide ( $\text{PI}_3$ ), which is the key iodinating agent. The in-situ generated phosphorus triiodide then reacts with methanol to produce **iodomethane** and phosphorous acid ( $\text{H}_3\text{PO}_3$ ).

The overall reaction can be summarized as follows:



This method is favored for its relatively mild conditions and the use of less hazardous red phosphorus compared to white phosphorus.

## Experimental Protocol

The following protocol is a synthesis of established laboratory procedures.

Materials:

- Red phosphorus
- Iodine
- Methanol, anhydrous
- Distillation apparatus with a reflux condenser
- Heating mantle
- Ice bath
- Separatory funnel
- Drying agent (e.g., anhydrous calcium chloride)

Procedure:

- **Apparatus Setup:** Assemble a round-bottom flask with a reflux condenser. The top of the condenser should be connected to a gas trap to absorb any evolved hydrogen iodide.
- **Reactant Charging:** In the round-bottom flask, place a mixture of red phosphorus and water. Slowly add iodine crystals to the slurry while cooling the flask in an ice bath to control the initial exothermic reaction.
- **Methanol Addition:** Once the iodine has been added, slowly add anhydrous methanol to the mixture.
- **Reflux:** Gently heat the mixture to reflux using a heating mantle. The **iodomethane** will distill as it is formed.
- **Distillation and Collection:** Collect the crude **iodomethane** distillate. The receiver flask should be cooled in an ice bath to minimize loss due to the low boiling point of **iodomethane** (42.4 °C).
- **Washing and Neutralization:** Transfer the crude product to a separatory funnel. Wash it with water to remove any remaining methanol and phosphorous acid. Then, wash with a dilute

solution of sodium thiosulfate to remove any unreacted iodine, followed by a final wash with water.

- Drying: Dry the washed **iodomethane** over a suitable drying agent, such as anhydrous calcium chloride.
- Final Distillation: Decant the dried liquid and perform a final distillation to obtain pure **iodomethane**.

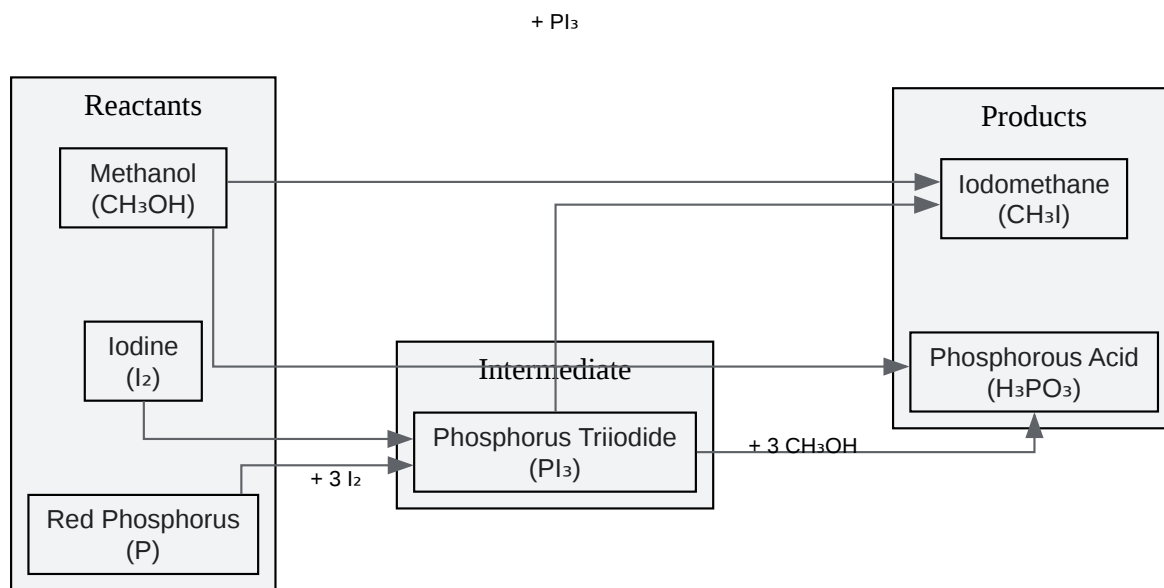
## Quantitative Data

The following table summarizes typical quantitative data for this synthesis.

Parameter	Value
Reactant Ratios	
Methanol	1 molar equivalent
Iodine (I <sub>2</sub> )	~0.5 molar equivalents
Red Phosphorus (P)	~0.17 molar equivalents
Reaction Conditions	
Temperature	Reflux (~65-70 °C)
Reaction Time	2-4 hours
Product Information	
Typical Yield	80-90%
Boiling Point	42.4 °C
Density	2.28 g/cm <sup>3</sup>
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.5304

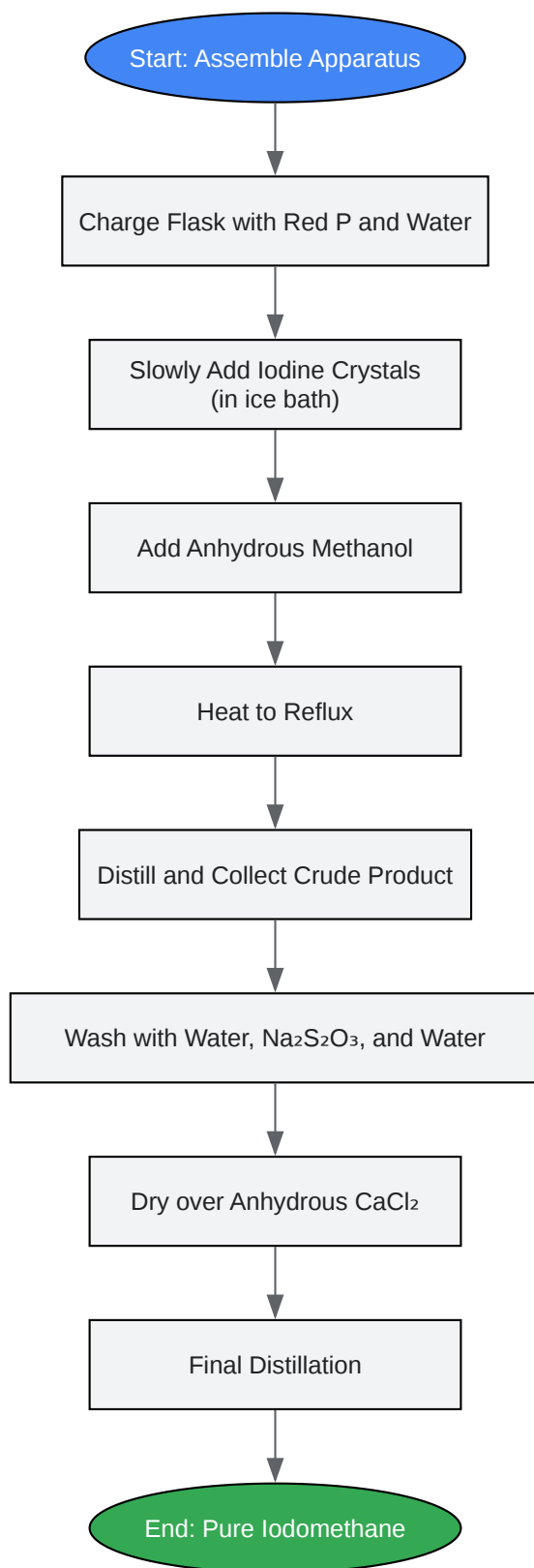
## Visualizations

The following diagrams illustrate the reaction pathway and a typical experimental workflow.



[Click to download full resolution via product page](#)

Caption: Reaction pathway for the synthesis of **iodomethane**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **iodomethane** synthesis.

- To cite this document: BenchChem. [Synthesis of Iodomethane from Methanol and Red Phosphorus: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122720#iodomethane-synthesis-from-methanol-and-red-phosphorus>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)